[2-(N-benzyl-3-methylanilino)-2-oxoethyl]-diethylazanium;chloride
Overview
Description
m-Acetotoluidide, N-benzyl-2-(diethylamino)-, monohydrochloride: is a bioactive chemical compound known for its potent biological activity. It is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Acetotoluidide, N-benzyl-2-(diethylamino)-, monohydrochloride typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Formation of the Core Structure: This step involves the synthesis of m-Acetotoluidide through a series of reactions, such as acylation and amination.
Functionalization: The core structure is then functionalized by introducing the N-benzyl and diethylamino groups through nucleophilic substitution reactions.
Formation of Monohydrochloride Salt: The final step involves the conversion of the compound into its monohydrochloride salt form through acid-base reactions.
Industrial Production Methods
Industrial production of m-Acetotoluidide, N-benzyl-2-(diethylamino)-, monohydrochloride involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: This method involves carrying out the reactions in large batches, allowing for better control over reaction conditions and product quality.
Continuous Flow Processing: This method involves continuously feeding reactants into a reactor and continuously removing products, allowing for more efficient production and scalability.
Chemical Reactions Analysis
Types of Reactions
m-Acetotoluidide, N-benzyl-2-(diethylamino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Such as alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Can lead to the formation of amines or alcohols.
Substitution: Can lead to the formation of various substituted derivatives.
Scientific Research Applications
m-Acetotoluidide, N-benzyl-2-(diethylamino)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Used in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of m-Acetotoluidide, N-benzyl-2-(diethylamino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These include:
Molecular Targets: Such as enzymes and receptors, where the compound binds and modulates their activity.
Pathways Involved: Such as signal transduction pathways, where the compound influences cellular processes and responses.
Comparison with Similar Compounds
m-Acetotoluidide, N-benzyl-2-(diethylamino)-, monohydrochloride can be compared with other similar compounds, such as:
m-Acetotoluidide, N-benzyl-2-(dimethylamino)-, monohydrochloride: Similar structure but with dimethylamino group instead of diethylamino group.
m-Acetotoluidide, N-benzyl-2-(methylamino)-, monohydrochloride: Similar structure but with methylamino group instead of diethylamino group.
The uniqueness of m-Acetotoluidide, N-benzyl-2-(diethylamino)-, monohydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
27241-98-1 |
---|---|
Molecular Formula |
C20H27ClN2O |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
[2-(N-benzyl-3-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C20H26N2O.ClH/c1-4-21(5-2)16-20(23)22(15-18-11-7-6-8-12-18)19-13-9-10-17(3)14-19;/h6-14H,4-5,15-16H2,1-3H3;1H |
InChI Key |
VBBVAYNXGVUMHF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC(=O)N(CC1=CC=CC=C1)C2=CC=CC(=C2)C.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CC(=O)N(CC1=CC=CC=C1)C2=CC=CC(=C2)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Acetotoluidide, N-benzyl-2-(diethylamino)-, monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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